2-(14-methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl)phenol
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Overview
Description
2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyrazolo, pyrano, triazolo, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials to form the pyrazolo and pyrano rings, followed by cyclization to introduce the triazolo and pyrimidine moieties. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, can be applied to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .
Scientific Research Applications
2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. The pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Triazolo[1,5-c]pyrimidine: Shares the triazolo and pyrimidine moieties, used in various medicinal applications.
Pyrano[3,2-e]pyrimidine: Contains the pyrano and pyrimidine rings, known for its biological activities.
Uniqueness
2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is unique due to its combination of multiple fused rings, which enhances its binding affinity and specificity for molecular targets. This structural complexity allows for more precise interactions with enzymes and receptors, making it a promising candidate for drug development .
Properties
CAS No. |
900264-34-8 |
---|---|
Molecular Formula |
C27H19N7O2 |
Molecular Weight |
473.5g/mol |
IUPAC Name |
2-(14-methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl)phenol |
InChI |
InChI=1S/C27H19N7O2/c1-16-21-22(17-8-7-13-28-14-17)23-25-30-24(19-11-5-6-12-20(19)35)32-33(25)15-29-26(23)36-27(21)34(31-16)18-9-3-2-4-10-18/h2-15,22,35H,1H3 |
InChI Key |
PNKNPNMHAJELST-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=C5O)C6=CN=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=C5O)C6=CN=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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